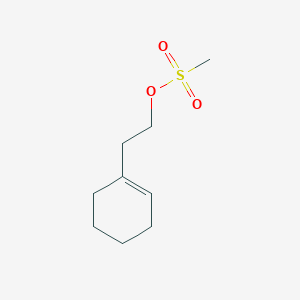

2-(1-Cyclohexenyl)ethyl methanesulfonate

Description

Properties

IUPAC Name |

2-(cyclohexen-1-yl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBFKWYZSTXVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 1 Cyclohexenyl Ethyl Methanesulfonate

Role of the Methanesulfonate (B1217627) Group as a Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (mesylate) group is a highly effective leaving group in nucleophilic substitution reactions. nih.govchemicalbook.com Its efficacy stems from the stability of the resulting methanesulfonate anion. nih.gov When the carbon-oxygen bond cleaves, the negative charge on the oxygen atom is delocalized through resonance across the other two oxygen atoms of the sulfonate group. nih.gov This charge distribution makes the methanesulfonate anion a very weak base and, consequently, an excellent leaving group, comparable in ability to halides like iodide and bromide. nih.govnih.gov The conversion of an alcohol, which has a poor leaving group (hydroxide), into a methanesulfonate ester dramatically enhances its reactivity towards nucleophiles. nih.govnih.gov

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Substitution |

|---|---|---|---|

| Triflate (CF₃SO₃⁻) | Triflic Acid | ~ -14 | Very High |

| Tosylate (p-TsO⁻) | p-Toluenesulfonic Acid | ~ -2.8 | High |

| Methanesulfonate (MsO⁻) | Methanesulfonic Acid | ~ -1.9 | High |

| Iodide (I⁻) | Hydroiodic Acid | ~ -10 | High |

| Bromide (Br⁻) | Hydrobromic Acid | ~ -9 | Medium |

| Chloride (Cl⁻) | Hydrochloric Acid | ~ -7 | Low |

| Hydroxide (B78521) (OH⁻) | Water (H₂O) | ~ 15.7 | Very Low |

SN2 Reaction Pathways Involving the Methanesulfonate Moiety

Given that the methanesulfonate group in 2-(1-cyclohexenyl)ethyl methanesulfonate is attached to a primary carbon, the predominant nucleophilic substitution pathway is expected to be the SN2 (bimolecular nucleophilic substitution) mechanism. chemicalbook.comresearchgate.net The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalbook.comresearchgate.net

The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. researchgate.net In the case of 2-(1-cyclohexenyl)ethyl methanesulfonate, the primary carbon atom is relatively unhindered, allowing for facile backside attack by a nucleophile. researchgate.net Strong, unhindered nucleophiles will favor the SN2 pathway, leading to the direct displacement of the methanesulfonate group. researchgate.net

Stereochemical Outcomes in Substitution Reactions Initiated by Methanesulfonate Departure

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. For an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemicalbook.comscbt.com This "backside attack" results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. If the reaction were to proceed at a chiral center, a starting material with an (R) configuration would yield a product with an (S) configuration, and vice versa. researchgate.net

In the specific case of 2-(1-cyclohexenyl)ethyl methanesulfonate, if the ethyl group were to be stereochemically labeled, the SN2 reaction would proceed with a predictable inversion of stereochemistry. scbt.com In contrast, an SN1 reaction, which involves a planar carbocation intermediate, would lead to a mixture of retention and inversion products, resulting in racemization. chemicalbook.com However, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less likely for this substrate unless rearrangement can occur.

Exploration of Elimination Reaction Pathways

In addition to substitution, elimination reactions are also possible for 2-(1-cyclohexenyl)ethyl methanesulfonate, competing with the SN2 pathway. The primary mechanism for elimination in such a substrate, particularly with a strong, sterically hindered base, would be the E2 (bimolecular elimination) mechanism. The E2 reaction is also a concerted process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond.

An E1 (unimolecular elimination) pathway is less probable due to the high energy of the primary carbocation intermediate that would need to form. E1 reactions typically occur with substrates that can form stable carbocations (tertiary or resonance-stabilized) and under conditions with weak bases.

Reaction Kinetics and Thermodynamic Considerations in Substitution and Elimination

The kinetics of the reactions of 2-(1-cyclohexenyl)ethyl methanesulfonate are expected to follow the general principles of substitution and elimination reactions. For an SN2 reaction, the rate law would be second order, depending on the concentrations of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). researchgate.net Similarly, the E2 reaction also follows a second-order rate law (Rate = k[substrate][base]).

The competition between SN2 and E2 pathways is influenced by several factors, including the nature of the nucleophile/base, the reaction temperature, and the solvent. Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of SN2 and E2 products. researchgate.net Sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination as they have difficulty accessing the electrophilic carbon for backside attack but can readily remove a proton from the periphery of the molecule. researchgate.net

Thermodynamically, an increase in temperature generally favors elimination over substitution. Elimination reactions result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the TΔS term more significant, favoring the elimination pathway.

| Factor | Favors SN2 | Favors E2 |

|---|---|---|

| Substrate Structure | Primary, unhindered | Sterically accessible β-hydrogens |

| Nucleophile/Base | Strong, unhindered nucleophile | Strong, sterically hindered base |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents | Less polar solvents can favor E2 |

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Functional Group Transformations

The primary application of 2-(1-cyclohexenyl)ethyl methanesulfonate (B1217627) in organic synthesis is as an electrophilic substrate for nucleophilic substitution reactions. The methanesulfonate moiety is readily displaced by a wide range of nucleophiles, allowing for the efficient conversion of the parent alcohol, 2-(1-cyclohexenyl)ethanol, into various other functionalized molecules.

Alkyl methanesulfonates are well-established precursors for the synthesis of alkyl halides. lumenlearning.com The reaction of 2-(1-cyclohexenyl)ethyl methanesulfonate with a halide source, such as a metal halide, provides a straightforward method for introducing halogen functionalities. For instance, fluorination can be achieved by treating the methanesulfonate with a fluoride (B91410) salt. This nucleophilic substitution reaction is a valuable tool for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The conversion of alcohols to alkyl halides via their sulfonate esters is a common and efficient strategy in organic synthesis. organic-chemistry.org

Table 1: Halogenation via Nucleophilic Displacement

| Reactant | Reagent | Product | Reaction Type |

| 2-(1-Cyclohexenyl)ethyl methanesulfonate | Metal Halide (e.g., NaF, KBr, KI) | 2-(1-Cyclohexenyl)ethyl halide | Nucleophilic Substitution |

The displacement of the methanesulfonate group by nitrogen nucleophiles offers a reliable route to various amine derivatives. uomustansiriyah.edu.iq Reaction with ammonia (B1221849) can yield the primary amine, 2-(1-cyclohexenyl)ethylamine, while primary and secondary amines will produce the corresponding secondary and tertiary amines, respectively. studymind.co.uklibretexts.org This method provides an alternative to the direct amination of the corresponding alcohol or halide and is a key step in the synthesis of more complex nitrogen-containing compounds. libretexts.orgresearchgate.net The Gabriel synthesis, which involves the reaction of an alkyl halide (or sulfonate) with potassium phthalimide (B116566) followed by hydrolysis, is a classic method for the preparation of primary amines and can be applied here to avoid overalkylation. uomustansiriyah.edu.iq

Table 2: Synthesis of Amine Derivatives

| Nucleophile | Product | Significance |

| Ammonia | 2-(1-Cyclohexenyl)ethylamine | Primary amine synthesis |

| Primary Amines | N-Alkyl-2-(1-cyclohexenyl)ethylamine | Secondary amine synthesis |

| Secondary Amines | N,N-Dialkyl-2-(1-cyclohexenyl)ethylamine | Tertiary amine synthesis |

| Azide (B81097) Ion (followed by reduction) | 2-(1-Cyclohexenyl)ethylamine | Efficient primary amine synthesis |

The reaction of 2-(1-cyclohexenyl)ethyl methanesulfonate with alkoxides or phenoxides, in a classic Williamson ether synthesis, leads to the formation of ethers. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction proceeds via an SN2 mechanism and is a fundamental transformation in organic chemistry for the construction of carbon-oxygen bonds. byjus.com Similarly, carboxylate salts can act as nucleophiles to displace the methanesulfonate group, resulting in the formation of esters. This provides a valuable method for introducing ester functionalities into the 2-(1-cyclohexenyl)ethyl scaffold.

Incorporation into Complex Molecular Architectures

Beyond simple functional group transformations, 2-(1-cyclohexenyl)ethyl methanesulfonate is a building block for the synthesis of more elaborate and functionally rich molecules, including chiral ligands and pharmacologically relevant compounds.

While direct examples are not extensively documented, the functional handle provided by the methanesulfonate group allows for the incorporation of the 2-(1-cyclohexenyl)ethyl moiety into larger, more complex structures such as chiral ligands. sioc-journal.cnnih.gov The synthesis of such ligands is crucial for asymmetric catalysis. organic-chemistry.org The cyclohexene (B86901) unit can serve as a rigid scaffold, and the ethyl linker allows for the attachment of various coordinating groups through the reactions described above.

Furthermore, the functionalized cyclohexene ring can be a precursor for the synthesis of pyridine (B92270) derivatives. Various synthetic strategies exist for the construction of the pyridine ring, some of which can utilize functionalized carbocyclic precursors. organic-chemistry.orgbaranlab.org The ability to introduce different substituents onto the 2-(1-cyclohexenyl)ethyl fragment via its methanesulfonate derivative opens up possibilities for creating a diverse range of pyridine-containing molecules. nih.govresearchgate.net

The 2-(1-cyclohexenyl)ethyl moiety is a key structural component in a number of pharmacologically active compounds. Notably, the corresponding amine, 2-(1-cyclohexenyl)ethylamine, is a well-known intermediate in the synthesis of dextromethorphan (B48470), a widely used cough suppressant. researchgate.netacs.orgsemanticscholar.orgchemicalbook.comwikipedia.orggoogle.comtrea.com While the direct use of the methanesulfonate in the industrial synthesis of dextromethorphan is not the most commonly cited route, its potential as a precursor to the key amine intermediate is chemically evident. The conversion of the methanesulfonate to the amine, as described in section 4.1.2, would be a viable step in a synthetic sequence towards dextromethorphan and other morphinan-based pharmaceuticals. acs.orgyoutube.com

Catalytic Transformations Involving Methanesulfonate Substrates

The C–O bond of an alkyl methanesulfonate can be catalytically activated by transition metals, most notably nickel and palladium, to participate in a variety of cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. The reactivity of the methanesulfonate group in 2-(1-cyclohexenyl)ethyl methanesulfonate is influenced by its secondary nature and the presence of the adjacent cyclohexenyl ring.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has proven particularly effective for the activation of less reactive C–O electrophiles, including secondary alkyl methanesulfonates. escholarship.org The mechanisms of these reactions are often proposed to involve a Ni(I)/Ni(III) catalytic cycle, which is distinct from the more common Ni(0)/Ni(II) pathway. nih.gov This unique mechanistic route allows for the coupling of a broader range of substrates.

One of the most prominent examples is the Kumada-Tamao-Corriu coupling , which involves the reaction of an organomagnesium (Grignard) reagent with an organic electrophile. nih.govscispace.comamanote.com For substrates like 2-(1-cyclohexenyl)ethyl methanesulfonate, this reaction would enable the introduction of a wide array of alkyl and aryl groups at the ethyl side chain. The choice of ligand is crucial for the success of these couplings, with N-heterocyclic carbenes (NHCs) and various phosphine (B1218219) ligands being commonly employed to modulate the reactivity and stability of the nickel catalyst.

Another significant advancement is the nickel-catalyzed cross-electrophile coupling . This strategy couples two different electrophiles, often in the presence of a reducing agent. For instance, an alkyl methanesulfonate can be coupled with an aryl or vinyl halide. This approach is advantageous as it avoids the pre-formation of sensitive organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are also widely used for the activation of sulfonate esters, although they are more commonly applied to aryl and vinyl sulfonates. rsc.org However, with the development of highly active ligand systems, the scope of palladium-catalyzed reactions has expanded to include some alkyl sulfonates.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an electrophile, is a powerful C-C bond-forming reaction. mdpi.comuwindsor.ca While challenging, the coupling of secondary alkyl methanesulfonates with boronic acids or their derivatives can be achieved under specific conditions, often requiring specialized ligands to promote the difficult oxidative addition and prevent side reactions like β-hydride elimination. For 2-(1-cyclohexenyl)ethyl methanesulfonate, a successful Suzuki-Miyaura coupling would allow for the introduction of diverse aryl, heteroaryl, and vinyl substituents.

Detailed Research Findings

While specific studies on 2-(1-cyclohexenyl)ethyl methanesulfonate are scarce, research on similar secondary alkyl methanesulfonates provides valuable insights. For example, studies on the nickel-catalyzed Kumada coupling of cyclic and acyclic secondary alkyl halides and tosylates have demonstrated high yields and, in some cases, excellent diastereoselectivity. The choice of nickel precatalyst and ligand is critical in controlling the reaction outcome.

Mechanistic investigations into nickel-catalyzed alkyl-alkyl Suzuki cross-couplings have suggested that a Ni(I)-Ni(III) catalytic cycle is operative. nih.gov Theoretical calculations have shown that the transmetalation step is often rate-determining for both primary and secondary alkyl electrophiles. nih.gov The presence of a base, such as potassium tert-butoxide, can lower the activation barrier for this step by forming a more reactive boronate salt. nih.gov

Furthermore, the development of nickel-catalyzed cross-coupling reactions of alkyl halides and tosylates with Grignard reagents in the presence of diene additives has been shown to be highly effective. nih.gov This method avoids the use of traditional phosphine ligands and proceeds efficiently under mild conditions.

The following interactive data table summarizes representative catalytic transformations applicable to secondary alkyl methanesulfonates, providing a framework for potential reactions involving 2-(1-cyclohexenyl)ethyl methanesulfonate.

| Reaction Type | Catalyst System | Coupling Partner | Key Features |

|---|---|---|---|

| Kumada-Tamao-Corriu Coupling | NiCl₂(phosphine or NHC ligand) | Alkyl/Aryl Grignard Reagents | Effective for C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formation. |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands | Aryl/Vinyl Boronic Acids or Esters | Challenging for secondary alkyl mesylates; ligand choice is critical to prevent β-hydride elimination. |

| Cross-Electrophile Coupling | Ni catalyst with a reducing agent (e.g., Zn, Mn) | Aryl/Vinyl Halides | Avoids pre-formation of organometallic reagents. |

| Butadiene-Mediated Ni-Catalyzed Coupling | NiCl₂ with 1,3-butadiene | Alkyl/Aryl Grignard Reagents | Phosphine-free conditions, proceeds under mild temperatures. nih.gov |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation Beyond Basic Data

Spectroscopy is fundamental to the structural elucidation of 2-(1-Cyclohexenyl)ethyl methanesulfonate (B1217627), offering non-destructive analysis of its molecular framework and constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(1-Cyclohexenyl)ethyl methanesulfonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1-Cyclohexenyl)ethyl methanesulfonate is expected to show distinct signals corresponding to the three main parts of the molecule: the cyclohexenyl ring, the ethyl bridge, and the methanesulfonyl group.

Cyclohexenyl Protons: A characteristic signal for the vinylic proton (on the C=C double bond) is anticipated in the downfield region. The allylic and other aliphatic protons on the ring would appear as complex multiplets in the upfield region.

Ethyl Bridge Protons: The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) are chemically distinct. The methylene group adjacent to the cyclohexenyl ring and the one adjacent to the sulfonate oxygen will exhibit different chemical shifts, likely appearing as triplets if coupling is well-resolved.

Methanesulfonate Protons: The methyl group directly attached to the sulfur atom of the mesylate moiety is expected to produce a sharp singlet in the range of 2.5-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom.

Cyclohexenyl Carbons: Two signals are expected in the olefinic region (typically 120-140 ppm) for the sp²-hybridized carbons of the double bond. The remaining four sp³-hybridized carbons of the ring would resonate in the aliphatic region.

Ethyl Bridge Carbons: Two distinct signals for the methylene carbons of the ethyl linker are expected.

Methanesulfonate Carbon: A single signal for the methyl carbon of the methanesulfonate group would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1-Cyclohexenyl)ethyl methanesulfonate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic C-H | ~5.4 (multiplet) | ~125-135 |

| Quaternary Vinylic C | - | ~130-140 |

| Ring -CH₂- | ~1.5-2.1 (multiplets) | ~22-30 |

| Ring-CH₂-CH₂-O- | ~2.2 (multiplet) | ~35-45 |

| Ring-CH₂-CH₂-O- | ~4.2 (triplet) | ~65-75 |

| CH₃-SO₃- | ~3.0 (singlet) | ~37-42 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within 2-(1-Cyclohexenyl)ethyl methanesulfonate by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

S=O Stretching: The most prominent and diagnostic peaks for the methanesulfonate group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear as strong bands in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the ester linkage is anticipated in the 960-1050 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bond of the cyclohexenyl ring will produce a medium-intensity absorption band around 1650-1680 cm⁻¹.

C-H Stretching: Signals for C-H stretching vibrations will be present just below 3000 cm⁻¹ for the sp³-hybridized carbons (alkane) and just above 3000 cm⁻¹ for the sp²-hybridized carbon (alkene).

These characteristic frequencies allow for the confirmation of the presence of the essential sulfonate ester and cyclohexenyl functionalities. researchgate.netlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for 2-(1-Cyclohexenyl)ethyl methanesulfonate

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric S=O Stretch | Sulfonate Ester (R-SO₂-OR') | 1350 - 1380 | Strong |

| Symmetric S=O Stretch | Sulfonate Ester (R-SO₂-OR') | 1170 - 1190 | Strong |

| C-O Stretch | Sulfonate Ester (R-SO₂-OR') | 960 - 1050 | Strong |

| C=C Stretch | Alkene | 1650 - 1680 | Medium |

| =C-H Stretch | Alkene | 3010 - 3095 | Medium |

| -C-H Stretch | Alkane | 2850 - 2960 | Strong |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating 2-(1-Cyclohexenyl)ethyl methanesulfonate from impurities, reaction by-products, or other components in a mixture, enabling both qualitative purity assessment and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 2-(1-Cyclohexenyl)ethyl methanesulfonate.

A typical method would employ reversed-phase chromatography, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. nih.gov A gradient elution, starting with a high percentage of an aqueous solvent (e.g., water or a buffer) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be effective for separating the target compound from both more polar and less polar impurities.

Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection. mdpi.com While detection at low wavelengths (e.g., < 210 nm) is possible, it may lack sensitivity and specificity. More advanced detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) would be more suitable, offering higher sensitivity and providing mass information for peak identification. nih.gov LC-MS, in particular, is a powerful tool for trace-level quantification of sulfonate esters. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of 2-(1-Cyclohexenyl)ethyl methanesulfonate, its direct analysis by GC may be difficult. However, GC-MS is the premier method for analyzing related, more volatile, and potentially genotoxic impurities such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). researchgate.net

For trace analysis of sulfonate esters, GC-MS methods often utilize highly sensitive detection modes like Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. rroij.comd-nb.info These techniques provide excellent selectivity and allow for quantification at parts-per-million (ppm) or even lower levels. rroij.com If analysis of the intact molecule is required, derivatization to a more volatile and thermally stable form may be necessary.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For sulfonate esters like 2-(1-Cyclohexenyl)ethyl methanesulfonate, derivatization is particularly useful to enhance detection sensitivity in both HPLC and GC. mdpi.comnih.gov

Methanesulfonates are effective alkylating agents, a property that can be exploited for derivatization. Reaction with a nucleophilic reagent that contains a strong chromophore can yield a product suitable for sensitive HPLC-UV detection. nih.gov For example, reagents like N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate (B1202937) react with alkyl mesylates to form derivatives with strong UV absorbance, enabling their quantification at trace levels. mdpi.comnih.gov

For GC-MS analysis, derivatization can be used to increase the volatility of the analyte. A common strategy involves converting the methanesulfonate into a more volatile iodoalkane by reacting it with a source of iodide, such as sodium iodide. mdpi.com This approach is particularly effective for the analysis of small alkyl sulfonate impurities. Similar strategies could be adapted to convert 2-(1-Cyclohexenyl)ethyl methanesulfonate into a derivative more amenable to GC analysis, thereby enhancing its detection and quantification capabilities.

Pre-column and Post-column Derivatization for Spectroscopic or Chromatographic Detection

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a given analytical method. actascientific.com This technique can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column derivatization involves reacting the analyte with a derivatizing reagent prior to its introduction into the chromatographic system. academicjournals.orgactascientific.com A primary advantage of this approach is the ability to remove excess reagent and by-products before analysis, which can prevent interference with the detection of the derivatized analyte. mdpi.com For compounds like 2-(1-cyclohexenyl)ethyl methanesulfonate, which lack a UV-absorbing chromophore, pre-column derivatization is essential for sensitive analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). mdpi.comnih.gov The reaction introduces a chromophore into the molecule, rendering it detectable.

Post-column derivatization , in contrast, occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.comactascientific.com This method is advantageous as it avoids the potential for the derivatization reaction to produce multiple products from a single analyte, which could complicate the resulting chromatogram. actascientific.com However, the reaction conditions, such as time and temperature, must be carefully controlled to ensure reproducible results.

While both techniques are viable, pre-column derivatization is more commonly reported for the analysis of alkyl methanesulfonates due to the robustness of the reaction and the enhanced sensitivity it provides. mdpi.comnih.gov

Selection of Derivatizing Reagents and Optimization of Reaction Conditions

The success of a derivatization strategy hinges on the appropriate selection of the derivatizing reagent and the meticulous optimization of the reaction conditions.

Selection of Derivatizing Reagents

For alkyl methanesulfonates, nucleophilic reagents that can react with the electrophilic carbon of the ethyl group are typically chosen. The ideal reagent should possess a strong chromophore or fluorophore to significantly enhance detection sensitivity. Commonly employed reagents for similar alkylating agents include dithiocarbamates and thiophenolates.

A comparative study on the derivatization of methanesulfonate impurities highlighted the efficacy of different reagents. nih.gov The selection is often based on the resulting derivative's molar absorptivity and the maximum absorption wavelength, which can influence the sensitivity and selectivity of the method.

| Derivatizing Reagent | Abbreviation | Resulting Derivative's UV Wavelength (nm) | Limit of Quantitation (LOQ) of Derivative | Reference |

| Sodium N,N-diethyldithiocarbamate | DDTC | Not specified in provided abstracts | Not specified in provided abstracts | nih.gov |

| Sodium thiophenolate | TPO | Not specified in provided abstracts | Not specified in provided abstracts | nih.gov |

| Sodium dibenzyldithiocarbamate | BDC | 280 | Lower than other tested reagents | nih.gov |

This table is interactive. Click on the headers to sort the data.

Based on available research for related compounds, sodium dibenzyldithiocarbamate (BDC) has been shown to be a superior reagent, as its derivative exhibits a longer UV maximum absorption wavelength, which can reduce interference from the sample matrix. nih.gov

Optimization of Reaction Conditions

To ensure a complete and reproducible derivatization reaction, several key parameters must be optimized. These include the choice of solvent, reaction temperature, reaction time, and the pH of the reaction medium.

Reaction Solvent: The solvent must be able to dissolve both the analyte and the derivatizing reagent and should not interfere with the reaction. Acetonitrile is a commonly used solvent in these reactions. nih.gov

Reaction Temperature and Time: The rate of the derivatization reaction is influenced by temperature. Higher temperatures generally lead to faster reaction rates. For instance, a reaction temperature of 80°C for 1 hour has been utilized for the derivatization of ethyl methanesulfonate with N,N-diethyldithiocarbamate. nih.gov The optimal time is the duration required to achieve a complete reaction without significant degradation of the derivative.

pH of the Reaction Medium: The pH can significantly affect the nucleophilicity of the derivatizing reagent and the stability of the analyte. The use of a sodium hydroxide (B78521) solution to adjust the pH has been shown to be effective in promoting the derivatization of methanesulfonates while avoiding interference from the drug matrix. mdpi.comresearchgate.net An increase in alkali concentration generally leads to an increased peak area of the derivative, up to a point where the peak area stabilizes. mdpi.com

An example of optimized reaction conditions for a related methanesulfonate is presented below:

| Parameter | Optimized Condition | Reference |

| Derivatizing Reagent | 2.0 mg/mL N,N-diethyldithiocarbamate | nih.gov |

| Solvent | N,N-dimethylacetamide | nih.gov |

| pH Modifier | 10.0 mol/L Sodium Hydroxide | nih.gov |

| Temperature | 80°C | nih.gov |

| Time | 1 hour | nih.gov |

This table is interactive. Click on the headers to sort the data.

By carefully selecting the derivatizing reagent and optimizing the reaction conditions, a sensitive and reliable analytical method for the determination of 2-(1-cyclohexenyl)ethyl methanesulfonate can be developed.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a detailed picture of its geometry and charge distribution. arxiv.orgthieme-connect.de

The cyclohexenyl ring in 2-(1-cyclohexenyl)ethyl methanesulfonate (B1217627) is not planar. Due to the presence of the sp2-hybridized carbon atoms of the double bond, the ring adopts a puckered conformation to relieve ring strain. youtube.com Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to explore the potential energy surface of the molecule and identify its most stable conformations.

The most stable conformation for a cyclohexene (B86901) ring is the half-chair conformation. youtube.com In this arrangement, four of the carbon atoms (including the two sp2 carbons) lie in a plane, while the other two are puckered out of the plane, one above and one below. youtube.com The molecule can undergo a process of "ring flipping" between two equivalent half-chair conformations, although the energy barrier for this process is significantly lower than that of cyclohexane (B81311). youtube.comlibretexts.org

Energy minimization calculations for 2-(1-cyclohexenyl)ethyl methanesulfonate would focus on the orientation of the ethyl methanesulfonate substituent relative to the ring. The substituent can be positioned in either a pseudo-axial or pseudo-equatorial orientation. youtube.com Due to steric hindrance, the conformer with the bulky ethyl methanesulfonate group in the pseudo-equatorial position is generally predicted to be the most stable, lowest-energy conformation. sapub.orgstudysmarter.co.uk

Table 1: Calculated Relative Energies of Cyclohexene Conformers

| Conformation | Relative Energy (kcal/mol) | Dihedral Angles (C1-C2-C3-C4) |

|---|---|---|

| Half-Chair | 0.0 (most stable) | ~ -30° to +55° |

| Boat | ~ 5.3 | ~ 0° and 60° |

Note: Data is illustrative and based on typical values for cyclohexene systems. Actual values for the substituted compound would require specific calculations.

Electrostatic potential (ESP) maps are valuable computational tools that illustrate the three-dimensional charge distribution of a molecule. deeporigin.comyoutube.com These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net Color coding is used to represent different regions of charge: red indicates electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green indicates neutral regions. youtube.com

For 2-(1-cyclohexenyl)ethyl methanesulfonate, an ESP map would reveal the following key features:

Negative Potential (Red): The highest electron density would be concentrated around the oxygen atoms of the methanesulfonate group due to their high electronegativity. These regions are nucleophilic and are sites for interaction with electrophiles or metal cations.

Positive Potential (Blue): A significant region of positive potential would be located around the sulfur atom of the methanesulfonate group. This is due to the strong electron-withdrawing effect of the attached oxygen atoms, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The hydrogen atoms of the methyl and ethyl groups would also exhibit a lesser degree of positive potential.

Neutral/Slightly Negative Potential (Green/Yellow): The carbon framework, including the cyclohexenyl ring, would generally be less polarized. The pi-electron cloud of the C=C double bond would create a region of slight negative potential above and below the plane of the bond.

This charge distribution is critical for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic substitution at the sulfur atom or the carbon atom attached to the oxygen, and electrophilic addition across the double bond. deeporigin.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with a specific activity or property. wikipedia.orgmdpi.com While QSAR is often associated with biological activity, the methodology is broadly applicable to physicochemical properties and chemical reactivity, which is the focus here. nih.govresearchgate.net

For a series of related sulfonate esters, including 2-(1-cyclohexenyl)ethyl methanesulfonate, a QSPR model could be developed to predict properties such as:

Reactivity: A model could correlate structural descriptors with the rate constants for solvolysis or reaction with a specific nucleophile. Descriptors would likely include electronic parameters (e.g., calculated partial charge on the sulfur atom, energy of the LUMO) and steric parameters (e.g., molecular volume, surface area).

Physicochemical Properties: Properties like boiling point, vapor pressure, or chromatographic retention times can be modeled. The descriptors in this case would likely be related to molecular size, polarity, and intermolecular forces (e.g., dipole moment, polarizability).

A typical QSPR model takes the form of a mathematical equation:

Property = f (Descriptor 1, Descriptor 2, ... Descriptor n)

Developing such a model involves calculating a large number of molecular descriptors for a set of compounds with known properties and then using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to find the best correlation. mdpi.com For sulfonate esters, a QSPR model for reactivity might find that electrophilicity parameters are the most significant predictors. nih.gov

Future Research Trajectories and Synthetic Innovations

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of sulfonate esters, while established, presents ongoing opportunities for improvement in efficiency and stereoselectivity. Current methods often involve the reaction of an alcohol with a sulfonyl chloride in the presence of a base. Future research will likely target the development of catalytic methods that minimize waste and improve atom economy.

Key areas for development include:

Catalytic Sulfonylation: The use of novel catalysts could enable the direct and selective sulfonylation of alcohols, avoiding the need for stoichiometric activating agents and bases.

Stereoselective Synthesis: For chiral analogues of 2-(1-cyclohexenyl)ethyl methanesulfonate (B1217627), the development of stereoselective synthetic routes is a critical frontier. This could involve enantioselective catalysis to install chirality in the alcohol precursor or the development of chiral sulfonating agents.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of sulfonate esters could lead to more efficient and reproducible manufacturing processes.

A comparison of potential synthetic strategies is outlined in the table below:

| Synthetic Approach | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established, versatile | Can be inefficient, potential for side reactions |

| Catalytic Methods | Higher efficiency, reduced waste | Catalyst development and optimization required |

| Stereoselective Synthesis | Access to enantiomerically pure compounds | Complex catalyst or reagent design |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, optimization of flow parameters |

Exploration of Novel Reactivity Patterns and Catalytic Applications

Sulfonate esters are well-known as excellent leaving groups in nucleophilic substitution and elimination reactions. However, future research is expected to uncover novel reactivity patterns and expand their application in catalysis. The unique electronic and steric properties of the 2-(1-cyclohexenyl)ethyl group may lead to unexpected reactivity.

Potential areas of exploration include:

Transition Metal Catalysis: The use of 2-(1-cyclohexenyl)ethyl methanesulfonate as a substrate in transition metal-catalyzed cross-coupling reactions could provide new pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

Frustrated Lewis Pair Chemistry: The steric bulk of the cyclohexenyl group might enable its participation in frustrated Lewis pair chemistry, leading to novel activation of small molecules.

Organocatalysis: The development of new organocatalytic transformations involving sulfonate esters as electrophiles could expand the toolkit of synthetic chemists.

Advanced Analytical Techniques for In-situ Monitoring and Real-time Analysis

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. Future advancements in analytical techniques will be pivotal for studying the synthesis and reactivity of 2-(1-cyclohexenyl)ethyl methanesulfonate.

Emerging analytical methods include:

Process Analytical Technology (PAT): Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

Mass Spectrometry: Advances in mass spectrometry, including ambient ionization techniques, allow for the rapid and sensitive analysis of reaction mixtures with minimal sample preparation.

Microfluidic Reactors: Coupling microfluidic reactors with online analytical techniques enables high-throughput screening of reaction conditions and detailed kinetic studies.

The application of these techniques can provide a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of sulfonate esters.

Integration of Computational Design for Targeted Synthesis and Reactivity Predictions

Computational chemistry has become an indispensable tool in modern chemical research. The integration of computational design can accelerate the discovery of new synthetic routes and the prediction of reactivity for compounds like 2-(1-cyclohexenyl)ethyl methanesulfonate.

Computational approaches can be utilized to:

Predict Reaction Outcomes: Density functional theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the feasibility and selectivity of potential reactions.

Design Novel Catalysts: Computational screening can identify promising catalyst candidates for specific transformations, reducing the experimental effort required for catalyst development.

Understand Reaction Mechanisms: Detailed computational studies can provide insights into the transition state structures and electronic effects that govern the reactivity of sulfonate esters.

The synergy between computational prediction and experimental validation will be a driving force in the future of synthetic and mechanistic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.